

Spectroscopic Profile of 6-Methoxyquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxyquinolin-4-OL

Cat. No.: B189883

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Methoxyquinolin-4-ol**, a quinoline derivative of interest in medicinal chemistry and drug development. Due to the tautomeric nature of this compound, it primarily exists as 6-Methoxy-1H-quinolin-4-one. This guide presents available and predicted spectroscopic data, detailed experimental protocols for its characterization, and a logical workflow for its synthesis.

Spectroscopic Data

The spectroscopic data for 6-Methoxy-1H-quinolin-4-one is crucial for its identification and characterization. Below is a summary of the available and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 6-Methoxy-1H-quinolin-4-one.

Table 1: ^1H NMR Spectroscopic Data for 6-Methoxy-1H-quinolin-4-one

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Data Source
11.676	s	-	N-H	Predicted[1]
7.818	s	-	H5	Predicted[1]
7.492	d	5.6	H2	Predicted[1]
7.477	s	-	H8	Predicted[1]
7.270	dd	3.2, 9.2	H7	Predicted[1]
5.975	d	7.6	H3	Predicted[1]
3.817	s	-	OCH ₃	Predicted[1]

Note: The above ¹H NMR data is based on a prediction in DMSO-d₆ and should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Methoxy-1H-quinolin-4-one

Chemical Shift (δ , ppm)	Assignment
~175-180	C4 (C=O)
~155-160	C6
~140-145	C8a
~130-135	C2
~120-125	C5
~115-120	C4a
~110-115	C7
~100-105	C8
~95-100	C3
~55-60	OCH ₃

Note: Experimental ^{13}C NMR data for 6-Methoxy-1H-quinolin-4-one is not readily available. The chemical shifts presented are predicted based on the analysis of related quinolinone structures and general principles of ^{13}C NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

Table 3: Expected Infrared Absorption Bands for 6-Methoxy-1H-quinolin-4-one

Wavenumber (cm^{-1})	Intensity	Assignment
3200-3000	Medium, Broad	N-H stretching
3000-2850	Medium	C-H stretching (aromatic and methoxy)
~1640-1620	Strong	C=O stretching (quinolinone)
~1600-1450	Medium to Strong	C=C stretching (aromatic)
~1250-1200	Strong	C-O-C stretching (asymmetric)
~1050-1000	Strong	C-O-C stretching (symmetric)

Note: The IR absorption data is predicted based on characteristic vibrational frequencies of similar quinolinone structures.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data for 6-Methoxy-1H-quinolin-4-one

Ion	Predicted m/z
$[\text{M}+\text{H}]^+$	176.0706
$[\text{M}+\text{Na}]^+$	198.0525

Note: The predicted m/z values are for the protonated and sodiated molecular ions. The fragmentation pattern would likely involve the loss of CO, CH₃, and OCH₃ groups.

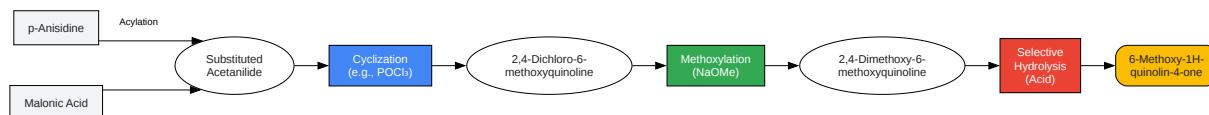
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 6-Methoxy-1H-quinolin-4-one.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of 6-Methoxy-1H-quinolin-4-one in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence with a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy


- Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Data Processing: Perform a background correction using a spectrum of the empty sample compartment or the clean ATR crystal.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 μ g/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
- Data Analysis: Identify the molecular ion peak ($[M+H]^+$) and analyze the fragmentation pattern to confirm the structure.

Synthesis Workflow

The synthesis of 6-Methoxy-1H-quinolin-4-one can be achieved through a multi-step process starting from p-anisidine. The following diagram illustrates a logical workflow for its preparation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [rsc.org \[rsc.org\]](https://rsc.org)

- To cite this document: BenchChem. [Spectroscopic Profile of 6-Methoxyquinolin-4-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189883#spectroscopic-data-for-6-methoxyquinolin-4-ol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com